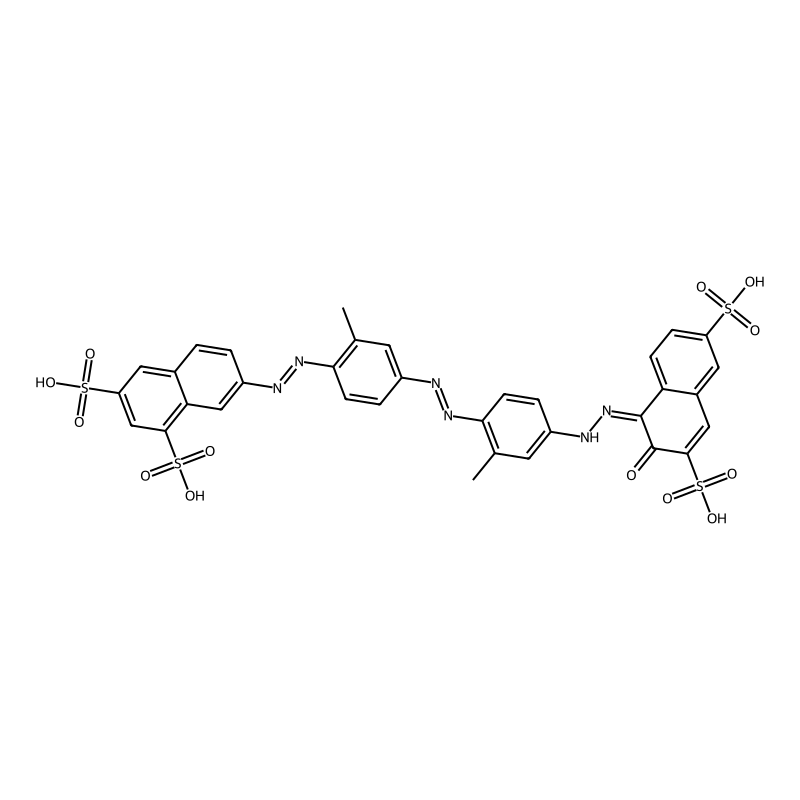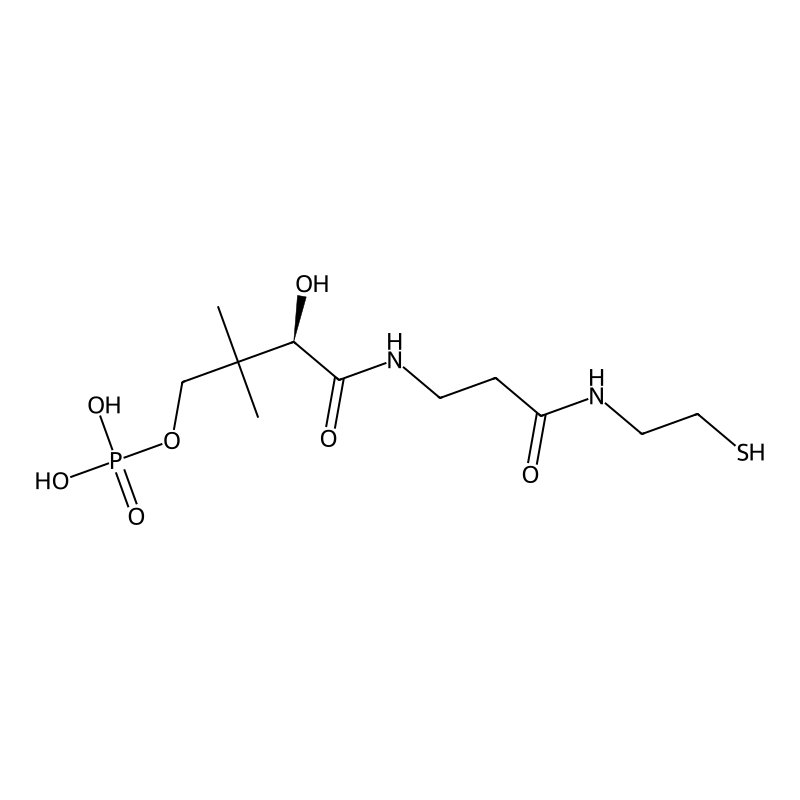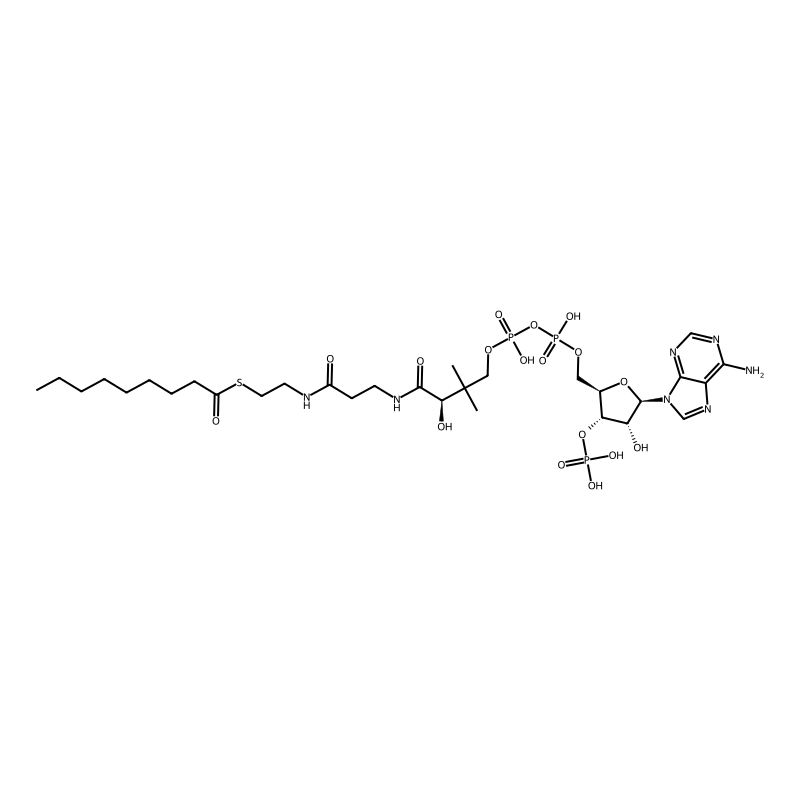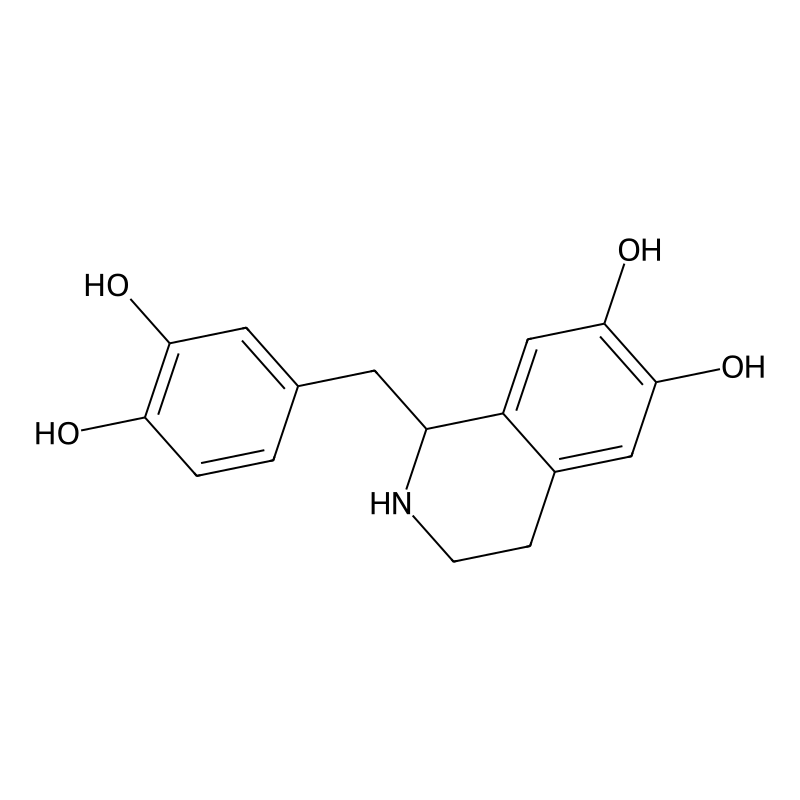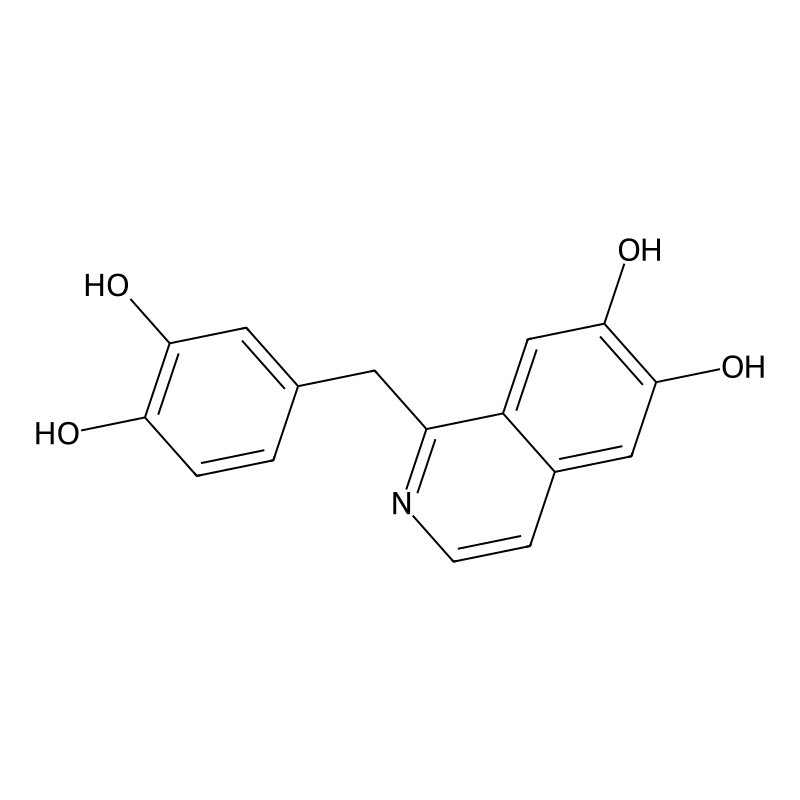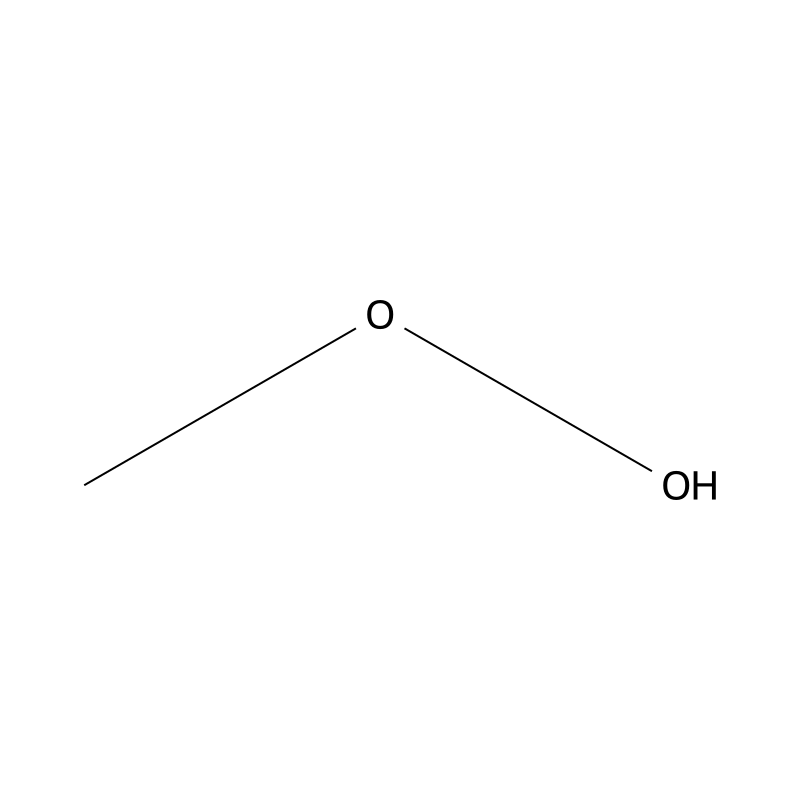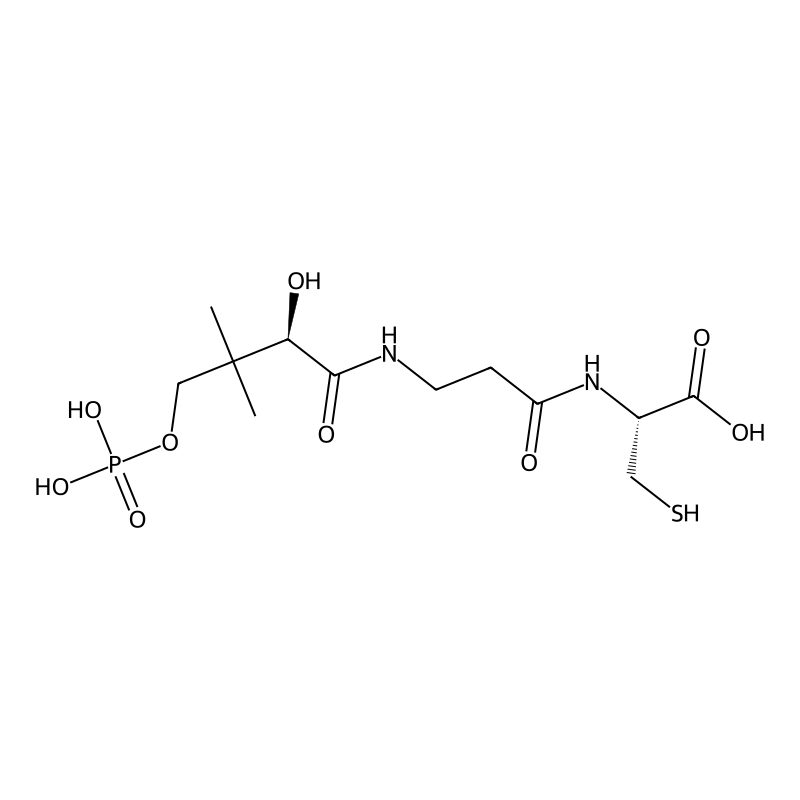Strontium-90

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Strontium-90 is a radioactive isotope of strontium, a soft, silvery metal that quickly oxidizes to a yellowish color when exposed to air. It has a half-life of approximately 29 years and primarily emits beta radiation. Strontium-90 is produced as a by-product of nuclear fission, specifically during the splitting of uranium and plutonium nuclei in nuclear reactors and atomic bomb detonations. This isotope is significant due to its presence in the environment from historical nuclear weapons testing in the 1950s and 1960s, as well as from nuclear accidents such as those at Chernobyl and Fukushima .
Strontium-90 poses significant health risks, particularly through ingestion or inhalation. Once inside the body, it behaves like calcium and can be incorporated into bones and teeth, where it can lead to radiation-induced cancers such as bone cancer and leukemia. The biological retention of strontium-90 is complex, with its effects being particularly harmful to children due to their developing skeletal systems . Monitoring for strontium-90 in food sources, especially dairy products, is crucial following any nuclear incident .
Strontium-90 is synthesized primarily through nuclear fission processes. In laboratories and nuclear reactors, it can be generated from uranium or plutonium fuel when these materials undergo fission. The isotope can also be isolated from other fission products through chemical separation techniques such as ion exchange or solvent extraction . In industrial settings, strontium chloride can be electrolyzed to produce strontium metal, which may include traces of strontium-90 depending on the source material .
Strontium-90 has several applications across various fields:
- Medical: Used in radiation therapy for treating bone tumors.
- Industrial: Serves as a radiation source in thickness gauges and radioluminescent devices.
- Energy: Employed in radioisotope thermoelectric generators for space missions and remote weather stations due to its ability to generate heat during decay .
Research has shown that strontium-90 interacts significantly with biological systems due to its calcium-like properties. Studies indicate that it can accumulate in the bones of living organisms, leading to long-term health effects from chronic exposure. The isotope's beta radiation can cause cellular damage in bone marrow and surrounding tissues, raising concerns about its role in carcinogenesis . Additionally, environmental studies have tracked the movement of strontium-90 through ecosystems following nuclear fallout events, highlighting its persistence and bioaccumulation potential .
Strontium-90 shares similarities with other isotopes within the alkaline earth metals group, particularly those that are also products of nuclear fission. Here are some notable comparisons:
| Compound | Half-Life | Radiation Type | Similarities |
|---|---|---|---|
| Strontium-89 | 50.5 days | Beta radiation | Used in medical applications for cancer treatment; behaves similarly in biological systems. |
| Cesium-137 | 30 years | Beta & gamma radiation | Another fission product; presents similar environmental concerns due to bioaccumulation. |
| Iodine-131 | 8 days | Beta & gamma radiation | Used in medical diagnostics; poses risks through thyroid accumulation but differs chemically from strontium. |
| Radium-226 | 1,600 years | Alpha radiation | Similar health risks but different decay modes; both are heavy metals that can accumulate in bones. |
Strontium-90's unique properties stem from its specific half-life and beta decay characteristics, making it particularly hazardous compared to other isotopes that emit gamma radiation or have shorter half-lives . Its chemical similarity to calcium allows it to integrate into biological systems effectively, contributing to its potential health risks.
Nuclear Data Summary
| Property | Value | Reference |
|---|---|---|
| Atomic Number | 38 | [1] [10] |
| Mass Number | 90 | [1] [10] |
| Neutrons | 52 | [1] [10] |
| Atomic Mass | 89.90773 u | [3] |
| Specific Activity | 5.21 TBq/g | [1] [2] |
The electron configuration of strontium-90 follows the same pattern as stable strontium: [Kr] 5s², indicating two valence electrons in the outermost 5s orbital [40] [41]. This electron configuration places strontium-90 in Group 2 of the periodic table, defining its chemical behavior as an alkaline earth metal [15] [39].
Radioactive Decay Characteristics and Half-life
Strontium-90 exhibits radioactive decay through beta-minus emission with a well-characterized half-life of 28.79 to 28.91 years [2] [5] [6]. The decay constant (λ) for strontium-90 is approximately 2.41 × 10⁻² year⁻¹, calculated using the relationship λ = ln(2)/t₁/₂ [20] [21]. This decay constant corresponds to 7.63 × 10⁻¹⁰ second⁻¹ when expressed in SI units [21] [26].
The radioactive decay follows first-order kinetics, described by the exponential decay law N(t) = N₀e⁻λt, where N(t) represents the number of radioactive nuclei at time t, N₀ is the initial number of nuclei, and λ is the decay constant [20] [25]. The specific activity of 5.21 TBq/g indicates the high radioactivity per unit mass of strontium-90 [1] [2] [6].
Decay Parameters
| Parameter | Value | Units |
|---|---|---|
| Half-life | 28.79-28.91 | years |
| Decay Constant | 2.41 × 10⁻² | year⁻¹ |
| Decay Constant | 7.63 × 10⁻¹⁰ | s⁻¹ |
| Specific Activity | 5.21 | TBq/g |
The long half-life of strontium-90 makes it a significant environmental concern, as it can take hundreds of years to decay to negligible levels [2] [24]. The decay process is both spontaneous and random, following the fundamental principles of radioactive decay where individual nuclear transformations cannot be predicted, but the statistical behavior of large populations follows predictable patterns [21] [26].
Beta Emission Physics and Daughter Nuclide Formation
Strontium-90 undergoes beta-minus decay, where a neutron in the nucleus converts to a proton, emitting an electron (beta particle) and an electron antineutrino [7] [13]. The nuclear reaction is represented as: ⁹⁰Sr → ⁹⁰Y + e⁻ + ν̄ₑ, where the electron carries the negative charge and the antineutrino carries away part of the decay energy [5] [7].
The decay energy (Q-value) for strontium-90 is 0.546 MeV, which is distributed among the three products: the recoiling yttrium-90 nucleus, the beta particle, and the antineutrino [1] [2] [5]. The beta particle energy spectrum is continuous, ranging from zero to the maximum energy of 0.546 MeV, with an average energy of approximately 0.2 MeV [25] [32]. This continuous spectrum results from the variable energy sharing between the beta particle and the antineutrino [25] [38].
Beta Decay Energy Distribution
The beta spectrum of strontium-90 exhibits the characteristic asymmetrical shape typical of beta emitters, with a predominance of low-energy electrons [25]. The maximum recoil energy of the daughter yttrium-90 nucleus is approximately 5.1 eV, calculated using the relationship Emax = Q(Q + 2mc²)/(2Mc²) [32]. The majority of beta particles carry relatively low energies, while few approach the maximum allowed energy [25].
The daughter nuclide yttrium-90 is also radioactive, with a half-life of 64.1 hours (2.67 days) [11] [22]. Yttrium-90 undergoes subsequent beta-minus decay to stable zirconium-90 with a higher decay energy of 2.28 MeV [2] [11]. The decay chain is: ⁹⁰Sr (28.9 years) → ⁹⁰Y (64 hours) → ⁹⁰Zr (stable) [2] [22].
Decay Chain Properties
| Nuclide | Half-life | Decay Energy | Decay Mode |
|---|---|---|---|
| ⁹⁰Sr | 28.9 years | 0.546 MeV | β⁻ |
| ⁹⁰Y | 64.1 hours | 2.28 MeV | β⁻ |
| ⁹⁰Zr | Stable | - | - |
Chemical Behavior as an Alkaline Earth Metal
Strontium-90 exhibits chemical behavior identical to stable strontium isotopes, as chemical properties are determined by electron configuration rather than nuclear composition [15] [42]. As an alkaline earth metal in Group 2, strontium demonstrates characteristic properties including a +2 oxidation state, formation of ionic compounds, and high reactivity with water and acids [15] [16] [43].
The electron configuration [Kr] 5s² results in two valence electrons that are readily lost to form the Sr²⁺ ion [40] [41]. The standard electrode potential for the Sr²⁺/Sr couple is -2.89 V, indicating strong reducing properties intermediate between calcium (-2.84 V) and barium (-2.92 V) [15]. This electrochemical behavior reflects the position of strontium in the reactivity series of alkaline earth metals [15] [30].
Alkaline Earth Metal Properties
Strontium-90 shares physical and chemical properties with other Group 2 elements [15] [23]. The metal exhibits a silvery-white appearance when freshly cut but rapidly forms a yellowish oxide layer when exposed to air [15] [19]. The density of strontium is 2.64 g/cm³, intermediate between calcium (1.54 g/cm³) and barium (3.594 g/cm³) [15]. Melting and boiling points are 777°C and 1377°C respectively [19].
Chemical reactivity increases down Group 2, with strontium being more reactive than calcium but less reactive than barium [15] [30]. Strontium reacts with water to produce strontium hydroxide and hydrogen gas: Sr + 2H₂O → Sr(OH)₂ + H₂ [8] [43]. The reaction is slower than that of barium but more vigorous than calcium [8] [15].
Reactivity Trends in Group 2
| Metal | Ionization Energy | Reactivity | Electrode Potential |
|---|---|---|---|
| Calcium | Higher | Lower | -2.84 V |
| Strontium | Intermediate | Intermediate | -2.89 V |
| Barium | Lower | Higher | -2.92 V |
The chemical similarity between strontium and calcium is particularly significant, as both form similar ionic compounds and exhibit comparable ionic radii [15] [42]. This similarity allows strontium-90 to substitute for calcium in biological and environmental systems, leading to its accumulation in bones and calcium-containing minerals [2] [42].
Physicochemical Properties in Various Environmental Media
Strontium-90 behavior in environmental media is governed by its chemical properties as the Sr²⁺ ion and its interactions with various soil minerals, aqueous systems, and biological matrices [9] [17] [37]. The mobility and retention of strontium-90 in environmental systems depend on pH, ionic strength, mineral composition, and competing cations [17] [31] [37].
Soil and Sediment Interactions
In soil environments, strontium-90 adsorbs to aluminosilicate minerals, iron oxides, and clay minerals through weakly bound outer-sphere surface complexes [37]. The adsorption behavior is strongly pH-dependent, with minimal sorption below pH 4 due to protonation of surface sites [37]. At neutral to slightly alkaline conditions, sorption increases significantly, with clay minerals such as illite, montmorillonite, and kaolinite serving as primary sorption sites [9] [37].
The distribution coefficient (Kd) for strontium-90 varies widely depending on soil composition and solution chemistry [31]. In calcium-rich environments, competition for sorption sites reduces strontium uptake, while in calcium-poor, acidic soils, strontium accumulation is enhanced [37] [42]. Ion exchange mechanisms control the long-term fate of strontium-90 in groundwater systems [31].
Environmental Mobility Factors
| Parameter | Effect on Mobility | Mechanism |
|---|---|---|
| pH < 4 | High mobility | Reduced surface sorption |
| pH 7-8 | Lower mobility | Enhanced mineral sorption |
| High Ca²⁺ | Increased mobility | Competitive ion exchange |
| Clay content | Reduced mobility | Increased sorption capacity |
Aqueous System Behavior
In groundwater systems, strontium-90 transport is primarily controlled by advection and sorption reactions [17] [31]. The solubility of strontium compounds varies with solution chemistry, with strontium sulfate (celestine) and strontium carbonate (strontianite) being relatively insoluble [9] [19]. Under highly alkaline conditions (pH > 12), strontium solubility decreases and adsorption to surrounding soil increases [9].
The chemical equilibrium model for strontium-90 in soil-groundwater systems must account for dynamic pH conditions and variable ionic strength [9]. As natural weathering returns contaminated soils to near-neutral conditions, the nature and amounts of calcium and magnesium phases that carry strontium-90 change significantly [9].
Bioremediation approaches using microorganisms have shown promise for strontium-90 removal from contaminated environments [24]. Green microalgae such as Tetraselmis chui demonstrate effective bioaccumulation of strontium-90, offering sustainable remediation strategies [24]. The bioaccumulation factor depends on the organism's calcium metabolism, as strontium-90 follows calcium pathways due to their chemical similarity [42].
Environmental Distribution
Strontium-90 contamination in environmental media results primarily from nuclear weapons testing, nuclear accidents, and nuclear fuel reprocessing [2] [17] [24]. The isotope's high mobility allows it to move through soil and water systems, accumulating in the food chain [24]. Concentration factors in biological systems range from 0.1 to 1.42, with an inverse relationship to environmental strontium concentrations [42].
UNII
Wikipedia
Drug Warnings
Biological Half Life
For radionuclides such as strontium-90 ... with a long physical half-life and a long biological half-time in the body, radiation exposure after an intake will generally be for the remaining lifespan of the animal ... /Strontium-90/
Methods of Manufacturing
Radioactive strontium, strontium-89 and strontium-90, does not occur in nature, but is the direct result of anthropogenic activity. Strontium-89 and strontium-90 are formed during nuclear reactor operations and during nuclear explosions by the nuclear fission of uranium-235, uranium-238, or plutonium-239. /Radioactive strontium/
General Manufacturing Information
Strontium isotopes are some of the principal constituents of radioactive fallout following detonation of nuclear weapons, and they are released in insignificant amounts during normal operations of reactors and fuel reprocessing operations. Their toxicity is higher, however, than that of other fission products, and strontium-90 represent a particular hazard because of its long half-life, energetic beta emission, tendency to contaminate food, especially milk, and high retention in bone structure. /Strontium isotopes/
The isotopes of dominant concern for strontium internal dosimetry are strontium-90 and its decay product yttrium-90. ... Most facilities that have strontium may also be expected to have other fission products present, notably cesium-137. /Strontium-90/
Nearly all of the strontium-90 generated in the United States is present in spent nuclear reactor fuel rods.
At the end of their useful life, usually 5 to 15 years, sealed radioactive sources that have applications in medicine, industry, and research are defined as spent or disused. However, the residual level of radioactivity in some sources can still be high, representing a significant radiological hazard. If not properly managed and disposed of, such disused radioactive sources pose a potential health hazard to the public for periods, depending on the half-life and activity level of the radionuclides, which may extend to hundreds or thousands of years. ...The wide range of activities makes it convenient to classify radioactive source strengths as weak (<10 GBq), medium (10 GBq-10TBq) or strong (>10 TBq). Higher activity and longer half-life sources require a greater degree of isolation. Specifically, sources of particular concern for disposal are high activity sources containing cobalt-60, strontium-90, and cesium-137, as well as long lived radium, americium and plutonium sources. /Strontium-90/
Analytic Laboratory Methods
In recent years, extraction procedures have been developed based on the complexation of strontium cations with crown ethers in 1-octanol. Strontium can be extracted with these mixture from 1 M to 7 M nitric acid solutions.
Strontium-90 has been separated from 90Y on an anion-exchange resin pretreated with hydroxide. Strontium is eluted from the column with water, and yttrium is eluted with 1 M hydrochloric acid. The alkaline earths have been separated by anion-exchange column pretreated with dilute ammonium citrate, loading the column with the chloride form of the metals, and eluting with ammonium citrate at pH 7.5.
Strontium-90 is determined directly from its beta emission, before yttrium-90 grows in, by beta counting immediately (three to four hours) after it is collected by precipitation. The chemical yield can be determined gravimetrically by the addition of stable strontium, after the separation of calcium. Alternatively, strontium-90 can be measured from the beta emission of yttrium-90 while it reaches secular equilibrium (two to three weeks). The yttrium-90 is separated by solvent extraction and evaporated to dryness or by precipitation, then beta counted. The chemical yield of the yttrium procedure can be determined by adding stable yttrium and determining the yttrium gravimetrically.
For more Analytic Laboratory Methods (Complete) data for STRONTIUM, RADIOACTIVE (6 total), please visit the HSDB record page.
Clinical Laboratory Methods
Reverse-phase partition chromatography has been adapted far rapid determination of strontium-90 in large urine samples. A column is prepared containing the ligand, di(2-ethylhexyl) phosphoric acid which is coated onto the inert support, glass micro beads. The yttrium-90 daughter of strontium-90 is selectively absorbed by the column and subsequently eluted. The yttrium-90 is precipitated as the oxalate, beta counted, and the sample activity level obtained by computer data reduction. The chemical recoveries are better than 80%, precision of analysis is better than 5% and no overall bias is observed. The procedure is rapid, large sample sizes can be used for good sensitivity, and decontamination factors are satisfactory. /Strontium-90 and yttrium-90/
Method: inductively coupled plasma-mass spectrometry; Sample Preparation: acid digestion; Analyte: strontium; Matrix: bone; Detection Limit: 6 ug/g dry weight. /From table/
Method: liquid scintillation counting; Sample Preparation: coprecipitation with calcium phosphate; sample wet ashed with nitric acid; extraction and separation on Crown ether loaded chromatographic column; Analyte: strontium; Matrix: urine; Detection Limit: 7 dpm/L (0.82 Bq/L or 22 pCi/L). /From table; Strontium-89; Strontium-90/
For more Clinical Laboratory Methods (Complete) data for STRONTIUM, RADIOACTIVE (6 total), please visit the HSDB record page.
Interactions
Rats were fed a stock diet supplemented with calcium phosphate and sodium alginate, both separately and simultaneously, over a period of 4-5 months. Observations were made at intervals on the growth rate and on visual and histological abnormalities in some body tissues. No toxic effects were observed. The absorption and skeletal retention of calcium for rats on the combined supplements remained almost unchanged but the absorption and retention of strontium was reduced 7-fold. /Sodium alginate and strontium/
In tracer kinetic investigations, the effect of sodium alginate on the gastrointestinal absorption of strontium was studied in human subjects. Sodium alginate was proven to be a potent agent for reducing strontium absorption with high efficiency and virtually no toxicity. The data obtained show that the uptake of ingested strontium from milk was reduced by a factor of nine when alginate was added to milk. It is concluded that alginate preparations are a suitable antidote against radiostrontium. /Radiostrontium and sodium alginate/
Many trials based on the basic phenomena of isotopic dilution, adsorption, ion exchange, chelation, etc., have been attempted for the decorporation of radiostrontium, particularly strontium-90, after its entry in the in vivo system. /The authors/ have recently demonstrated a non-isotopic carrier effect of some common calcium salts (calcium = 9 mg/mL) to reduce the whole body retention of radiostrontium, if administered within 2 h after radiostrontium exposure and furthermore once daily, in rats, supplemented with calcium fortified diet. However, 25-30% of radiostrontium (compared to 50-60% in untreated animals) was still found to be retained in the animal even after 2 wk of treatment. Trial of some simple interventional measures, which would not adversely affect the animal metabolism, like pyrophosphate and magnesium sulfate, sodium citrate, chitin (a bio-absorbent), crown ether (a metal-chelator), and ammonium chloride, was therefore attempted to dislodge this remaining radiostrontium by switching over these animals to normal diet and subjecting them to different lines of treatment with these simple interventions through diet and drinking water separately for a further 4 wk. However, this remaining portion of radiostrontium is fixed in the bone and is difficult to dislodge. /Radiostrontium and calcium salts/
Ingestion: A number of factors have been found to increase the absorption of strontium, including fasting and low dietary levels of calcium, magnesium and phosphorus; milk diets and vitamin D may also increase absorption. ... The results of animal studies are generally similar to those for volunteers.
